molecular formula C8H12O2 B102904 1-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 16646-42-7

1-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B102904
CAS RN: 16646-42-7
M. Wt: 140.18 g/mol
InChI Key: FKOPGCJIAFSDAO-UHFFFAOYSA-N
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Description

The compound of interest, 1-Methylcyclohex-3-ene-1-carboxylic acid, is a cyclohexene derivative with a methyl group and a carboxylic acid functional group. This structure is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The presence of the double bond and the carboxylic acid group allows for a variety of chemical transformations, making it a versatile building block in organic synthesis 10.

Synthesis Analysis

The synthesis of derivatives of 1-Methylcyclohex-3-ene-1-carboxylic acid often involves diastereoselective methods, as seen in the preparation of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, where L-serine is used as a starting material instead of the more common (-)-shikimic acid or (-)-quinic acid . Another approach includes the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid, which has been found to be completely stereoselective under various conditions . These methods highlight the importance of controlling stereochemistry in the synthesis of cyclohexene derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is often confirmed using two-dimensional NMR studies, as in the case of the key intermediates in the synthesis of GS4104 analogs . The stereochemistry of intermediates can also be unambiguously confirmed by X-ray structure determination, which is crucial for the synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids . The absolute configurations of enantiomers can be determined, which is essential for the synthesis of optically active compounds .

Chemical Reactions Analysis

1-Methylcyclohex-3-ene-1-carboxylic acid and its derivatives undergo a variety of chemical reactions. For instance, bromination of 3-cyclohexene-1-carboxylic acid leads to mixtures of trans-dibromo derivatives and lactones, with the halogen attacking the double bond anti to the carboxyl group . Epoxydation and ring opening of the methyl esters of these compounds also show a preference for reactions to occur anti to the electron-withdrawing substituent . These stereochemical outcomes are important for further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their functional groups and stereochemistry. Mesomorphic derivatives of ethyl esters of cyclohexene carboxylic acids, for example, exhibit lower nematic—isotropic transition temperatures and a narrower nematic range compared to their analogs, which is significant for the study of liquid crystals . The solubility, melting points, and boiling points of these compounds are also critical parameters that can affect their applications in material science and pharmaceuticals.

Scientific Research Applications

Synthesis of Des-AB-Cholestane Derivatives

  • A study detailed the preparation of optically active derivatives from 1-methylcyclohex-3-ene-1-carboxylic acid for synthesizing des-AB-cholestane derivatives, an important component in the study of steroids (Bolton, Harrison, Lythgoe, & Manwaring, 1971).

Preparation of Hydroxy Carboxylic Acids 2. Research has been conducted on the synthesis of cis-2-hydroxy-1-methylcyclohex-5-ene-1-carboxylic acid, highlighting its potential applications in various synthetic pathways (Mah, Sirat, & Thomas, 1978).

Synthesis and Mesomorphic Properties of Derivatives 3. A study explored the synthesis of mesomorphic derivatives from related carboxylic acids, contributing to the understanding of nematic properties in liquid crystals (Bezborodov & Lapanik, 1992).

Photo-induced Additions in Organic Synthesis 4. Investigations into the photo-induced addition reactions of cyclohexene derivatives like 1-methylcyclohex-3-ene-1-carboxylic acid have been conducted to understand their reactivity under certain conditions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Diastereoselective Alkylation Reactions 5. The study of diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid provides insights into stereoselective synthesis, relevant in the field of organic chemistry (Bennett et al., 2012).

Ether Cleavage in Total Synthesis 6. Research on ether cleavage of related cyclohexene derivatives informs the total synthesis of natural products containing specific carboxylic acid systems (Kitahara et al., 1968).

Stereoselectivity in Epoxydation 7. A study on the stereoselectivity of epoxidation in substituted cyclohexadienes like 1-methylcyclohex-3-ene-1-carboxylic acid derivatives informs the understanding of reaction mechanisms in organic synthesis (Mah, Sirat, & Thomas, 1979).

properties

IUPAC Name

1-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOPGCJIAFSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937199
Record name 1-Methylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohex-3-ene-1-carboxylic acid

CAS RN

16646-42-7
Record name 1-Methyl-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16646-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-isopropylpropan-2-amine (50.1 g, 69.5 mL, 495.5 mmol) was dissolved in 50 mL of THF. To the solution was added n-butyllithium (174.4 mL of 2.5 M solution in hexanes, 436.0 mmol) at −78° C. The resulting solution was stirred for 30 minutes at −78° C. To the reaction was then added cyclohex-3-ene-1-carboxylic acid (25.0 g, 198.2 mmol) and the reaction was allowed to warm to 60° C. for 2 hrs. The reaction was cooled to room temp and iodomethane (29.5 g, 13.0 mL, 208.1 mmol) was added and the reaction was allowed to stir overnight and then quenched with 1 N HCl until the pH<4. The crude product was extracted into CH2Cl2 and water. The organic phase was concentrated in vacuo to a yellow oil (27 g) and used without further purification.
Quantity
69.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
174.4 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
1-Methylcyclohex-3-ene-1-carboxylic acid
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1-Methylcyclohex-3-ene-1-carboxylic acid
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1-Methylcyclohex-3-ene-1-carboxylic acid
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Reactant of Route 6
1-Methylcyclohex-3-ene-1-carboxylic acid

Citations

For This Compound
1
Citations
BCL Weedon - Elucidation of Organic Structures by Physical and …, 1972 - Wiley-Interscience
Number of citations: 2

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